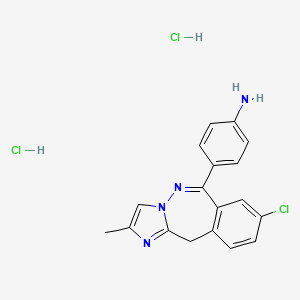
Gyki 47261 dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of related compounds involves multi-step processes that can include reactions like chain elongation using potassium cyanide as a radioactive starting material, achieving satisfactory yields relative to the starting materials (Birkás-Faigl et al., 1987). Such processes underscore the complexity and efficiency required in synthesizing compounds like Gyki 47261 dihydrochloride.
Molecular Structure Analysis
Molecular structure analysis of Gyki 47261 dihydrochloride would involve detailed spectroscopic and crystallographic studies to determine its geometry, electronic structure, and bonding. While specific studies on Gyki 47261 dihydrochloride are not provided, related work on organometallic compounds offers insights into how such analyses are conducted, including the use of X-ray crystallography and spectroscopy to elucidate structural details (Adhikary et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving Gyki 47261 dihydrochloride would likely encompass a range of organic and inorganic transformations, influenced by its functional groups and molecular framework. The synthesis and reactivity of structurally related compounds, such as those involving palladium-catalyzed reactions, provide a foundation for understanding the types of chemical reactions Gyki 47261 dihydrochloride might undergo (Trost & Toste, 2003).
Physical Properties Analysis
The physical properties of Gyki 47261 dihydrochloride, including melting point, boiling point, solubility, and crystal form, can be inferred from methods similar to those used in the study of other complex molecules. Analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would be pivotal in such investigations.
Chemical Properties Analysis
Gyki 47261 dihydrochloride's chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and acid-base behavior, would be crucial for its application in synthetic chemistry and drug development. Studies on related compounds, including their synthesis and reactivity, provide a basis for understanding these aspects (Agababyan et al., 2002).
Aplicaciones Científicas De Investigación
Neuroprotección
Se ha demostrado que el Gyki 47261 dihidrocloruro tiene efectos neuroprotectores {svg_1} {svg_2} {svg_3} {svg_4}. Esto significa que puede ayudar a proteger las neuronas del daño o la degeneración, lo que podría ser potencialmente útil en el tratamiento de trastornos neurológicos.
Actividad Anticonvulsiva
Este compuesto presenta una actividad anticonvulsiva de amplio espectro {svg_5} {svg_6} {svg_7} {svg_8}. Esto sugiere que podría usarse en el tratamiento de la epilepsia y otras afecciones caracterizadas por convulsiones.
Antagonismo del Receptor AMPA
Como antagonista no competitivo del receptor AMPA, el this compound puede inhibir la acción de los receptores AMPA {svg_9} {svg_10} {svg_11} {svg_12}. Los receptores AMPA participan en la transmisión sináptica rápida en el sistema nervioso central, por lo que este compuesto podría usarse para modular la actividad neuronal.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4.2ClH/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12;;/h2-7,9-10H,8,20H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNSEMNKAFDVDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-4-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191468.png)
![2-amino-3-[(4-methylphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191469.png)
![5-amino-4-[(3-methoxyphenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191470.png)

![5-amino-4-[(2-fluorophenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191472.png)
![2-Amino-3-[(3-methoxyphenyl)hydrazinylidene]-5-phenyl-7-pyrazolo[1,5-a]pyrimidinone](/img/structure/B1191476.png)
![2-amino-5-phenyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191477.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191480.png)
![2-amino-5-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191481.png)
![4-[(2-Amino-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191482.png)
![4-[(2-Amino-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191483.png)
![2-amino-5-methyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191486.png)
![2,7-Diamino-3-[(4-methylphenyl)methyl]-5-pyridin-3-yl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/no-structure.png)
![2-{[(5-chloropyridin-2-yl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1191490.png)